molecular formula C23H24FN3O2S B10763850 (R,Z)-N-((1-ethylpyrrolidin-2-yl)methyl)-2-(2-fluorobenzylidene)-3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazine-6-carboxamide

(R,Z)-N-((1-ethylpyrrolidin-2-yl)methyl)-2-(2-fluorobenzylidene)-3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazine-6-carboxamide

Cat. No. B10763850
M. Wt: 425.5 g/mol
InChI Key: SPCVDRWAFFUROT-OJSPLJLUSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of ML276 involves several steps, starting with the preparation of the core benzo[b][1,4]thiazine structure. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

ML276 undergoes several types of chemical reactions, including:

    Oxidation: ML276 can be oxidized to form various oxidized derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: ML276 can be reduced to form reduced derivatives. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: ML276 can undergo substitution reactions, particularly at the fluorobenzylidene group. .

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

ML276 has several scientific research applications, including:

Mechanism of Action

ML276 exerts its effects by inhibiting the enzyme glucose-6-phosphate dehydrogenase in Plasmodium falciparum. This enzyme is essential for the parasite’s survival as it catalyzes the first step in the pentose phosphate pathway, which is crucial for the production of reducing equivalents and synthetic materials in fast-growing cells. By inhibiting this enzyme, ML276 disrupts the parasite’s metabolic pathways, leading to its death .

Comparison with Similar Compounds

ML276 is unique in its selectivity for Plasmodium falciparum glucose-6-phosphate dehydrogenase. Similar compounds include:

    ML267: Another selective inhibitor of Plasmodium falciparum glucose-6-phosphate dehydrogenase.

    SBI-0797750: A potent and selective inhibitor of Plasmodium falciparum glucose-6-phosphate dehydrogenase with robust nanomolar activity.

ML276 stands out due to its high selectivity and potency, making it a promising lead compound for the development of new antimalarial therapies.

properties

Molecular Formula

C23H24FN3O2S

Molecular Weight

425.5 g/mol

IUPAC Name

(2Z)-N-[[(2R)-1-ethylpyrrolidin-2-yl]methyl]-2-[(2-fluorophenyl)methylidene]-3-oxo-4H-1,4-benzothiazine-6-carboxamide

InChI

InChI=1S/C23H24FN3O2S/c1-2-27-11-5-7-17(27)14-25-22(28)16-9-10-20-19(12-16)26-23(29)21(30-20)13-15-6-3-4-8-18(15)24/h3-4,6,8-10,12-13,17H,2,5,7,11,14H2,1H3,(H,25,28)(H,26,29)/b21-13-/t17-/m1/s1

InChI Key

SPCVDRWAFFUROT-OJSPLJLUSA-N

Isomeric SMILES

CCN1CCC[C@@H]1CNC(=O)C2=CC3=C(C=C2)S/C(=C\C4=CC=CC=C4F)/C(=O)N3

Canonical SMILES

CCN1CCCC1CNC(=O)C2=CC3=C(C=C2)SC(=CC4=CC=CC=C4F)C(=O)N3

Origin of Product

United States

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